molecular formula C31H46O2 B1251703 Coscinoquinol, (rel)-

Coscinoquinol, (rel)-

Cat. No. B1251703
M. Wt: 450.7 g/mol
InChI Key: FBBXOWQBMFRXRO-MEVHTVKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coscinoquinol, (rel)- is a sesterterpenoid. It has a role as a metabolite.

Scientific Research Applications

Coscinoquinol's Role in Antiviral Research

Coscinoquinol, a compound extracted from marine sponges, has garnered interest in the scientific community for its potential antiviral properties. One study highlights the significance of such compounds in the context of COVID-19, suggesting that similar substances could be beneficial in antiviral research, particularly in the treatment of novel viruses like SARS-CoV-2 (Touret & de Lamballerie, 2020).

Coscinoquinol's Cytotoxic Properties

A key aspect of Coscinoquinol's scientific application lies in its cytotoxic properties. A study conducted on the marine sponge Coscinoderma sp., from which Coscinoquinol is derived, revealed its potential in cytotoxicity. This indicates its possible use in developing treatments for various diseases, including cancer (Alea, Carroll, & Bowden, 1994).

Bibliometric Analysis in Pharmacological Research

Furthermore, a bibliometric analysis of scientific publications on pharmacological treatments for diseases like COVID-19, where drugs similar to Coscinoquinol were discussed, provides insights into the research trends and international collaboration in this field. This analysis underscores the growing importance of such compounds in global health crises (Ruiz-Fresneda, Jiménez-Contreras, Ruiz-Fresneda, & Ruiz-Pérez, 2022).

Ethical Considerations in Off-Label Drug Research

It's also crucial to consider the ethical aspects of researching and applying compounds like Coscinoquinol. Ethical reviews, particularly in off-label drug research during pandemics, are vital for ensuring the safety and rights of subjects. This applies to any research involving compounds with potential therapeutic effects, such as Coscinoquinol (Li et al., 2022).

properties

Product Name

Coscinoquinol, (rel)-

Molecular Formula

C31H46O2

Molecular Weight

450.7 g/mol

IUPAC Name

2-[(2E,7Z)-9-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3,7-dimethylnona-2,7-dienyl]benzene-1,4-diol

InChI

InChI=1S/C31H46O2/c1-22(11-14-25-21-26(32)15-17-28(25)33)9-7-10-23(2)12-16-27-24(3)13-18-29-30(4,5)19-8-20-31(27,29)6/h11-13,15,17,21,27,29,32-33H,7-10,14,16,18-20H2,1-6H3/b22-11+,23-12-/t27-,29-,31+/m0/s1

InChI Key

FBBXOWQBMFRXRO-MEVHTVKHSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@@]([C@H]1C/C=C(/C)\CCC/C(=C/CC3=C(C=CC(=C3)O)O)/C)(CCCC2(C)C)C

Canonical SMILES

CC1=CCC2C(CCCC2(C1CC=C(C)CCCC(=CCC3=C(C=CC(=C3)O)O)C)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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